Sodium 4-hydroxybenzenesulfonate

概要

説明

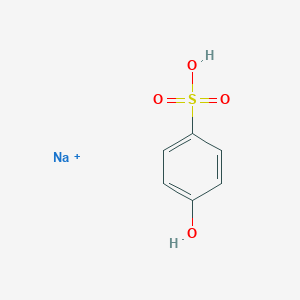

Sodium 4-hydroxybenzenesulfonate, also known as phenol-4-sulfonic acid sodium salt dihydrate, is an organic compound with the molecular formula C6H5NaO4S·2H2O. It is a white crystalline solid that is soluble in water and slightly soluble in methanol. This compound is widely used in various scientific and industrial applications due to its unique chemical properties.

準備方法

Synthetic Routes and Reaction Conditions: Sodium 4-hydroxybenzenesulfonate can be synthesized through the sulfonation of phenol with sulfuric acid, followed by neutralization with sodium hydroxide. The reaction typically involves heating phenol with concentrated sulfuric acid to form 4-hydroxybenzenesulfonic acid, which is then neutralized with sodium hydroxide to yield the sodium salt.

Industrial Production Methods: In industrial settings, the production of this compound often involves the same basic steps but on a larger scale. The process includes the careful control of reaction conditions such as temperature and concentration to ensure high yield and purity of the final product .

化学反応の分析

Types of Reactions: Sodium 4-hydroxybenzenesulfonate undergoes various chemical reactions, including:

Oxidation: It can be oxidized to form corresponding quinones.

Reduction: It can be reduced to form hydroquinones.

Substitution: It can participate in electrophilic aromatic substitution reactions due to the presence of the hydroxyl group.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.

Substitution: Reactions typically occur under acidic or basic conditions, depending on the desired substitution.

Major Products:

Oxidation: Quinones.

Reduction: Hydroquinones.

Substitution: Various substituted phenols and sulfonates.

科学的研究の応用

Organic Synthesis

Sodium 4-hydroxybenzenesulfonate serves as a crucial intermediate in the synthesis of various organic compounds. Its utility stems from its ability to participate in nucleophilic substitution reactions and as a sulfonate group donor.

Synthesis of Difluoromethyl Sulfonates

This compound is used in the preparation of difluoromethyl sulfonates, which are important in medicinal chemistry for developing fluorinated drugs .

Synthesis of Pharmaceuticals

This compound is involved in synthesizing several pharmaceutical agents. For example, it has been utilized in the production of Famphur Oxon, a metabolite of the organophosphate insecticide Famphur .

Material Science

The compound has demonstrated significant potential in materials science, particularly in the development of advanced materials like luminescent coordination polymers.

Luminescent Coordination Polymers

Research indicates that this compound can be used to create layered divalent transition metal benzenesulfonates and luminescent ladder-like lanthanide coordination polymers . These materials have applications in optoelectronics and photonics.

Drug Delivery Systems

This compound has been investigated for its role in enhancing drug retention within liposomes, which are used as drug delivery vehicles.

Improved Drug Retention

A study demonstrated that incorporating this compound into liposomal formulations significantly improved the retention of drugs like vinorelbine and ciprofloxacin compared to traditional methods using magnesium sulfate . This enhancement is attributed to the formation of stable precipitates that prolong drug release.

Case Studies

作用機序

The mechanism of action of sodium 4-hydroxybenzenesulfonate involves its interaction with various molecular targets and pathways. For instance, it can act as a prokinetic agent by activating serotonin-4 receptors, leading to the release of acetylcholine and subsequent anti-inflammatory effects. This mechanism is particularly relevant in gastrointestinal applications .

類似化合物との比較

Sodium 4-hydroxybenzenesulfonate can be compared with other similar compounds such as:

Sodium dodecylbenzenesulfonate: Used as a surfactant and detergent.

Sodium p-nitrophenolate dihydrate: Known for its nonlinear optical properties.

Sodium sulfanilate dihydrate: Utilized in the study of nonlinear optical applications.

Uniqueness: What sets this compound apart is its combination of hydroxyl and sulfonate groups, which confer unique reactivity and solubility properties, making it versatile for various applications .

生物活性

Sodium 4-hydroxybenzenesulfonate (CAS No. 825-90-1) is a sulfonate compound with various biological activities and applications in medicinal chemistry, biochemistry, and industrial processes. This article discusses its biological properties, mechanisms of action, and relevant research findings.

This compound is characterized by the following chemical properties:

- Molecular Formula : C₆H₇NaO₃S

- Molar Mass : 196.18 g/mol

- Solubility : Soluble in water, demonstrating its utility in biological systems.

- Log P (octanol-water partition coefficient) : Ranges from -1.83 to -7.86, indicating low lipophilicity, which affects its absorption and distribution in biological systems .

Antioxidant Activity

This compound exhibits antioxidant properties, which are crucial for protecting cells from oxidative stress. Its ability to scavenge free radicals has been documented in several studies, highlighting its potential role in preventing cellular damage associated with various diseases.

Enzyme Inhibition

Research indicates that this compound acts as a substrate for P-glycoprotein (P-gp), a critical efflux transporter involved in drug metabolism and disposition. Although it does not inhibit major cytochrome P450 enzymes (CYP1A2, CYP2C19, CYP2C9, CYP2D6, CYP3A4), its interaction with P-gp suggests a role in modulating drug absorption and bioavailability .

Study on Antioxidant Properties

A study published in the Journal of Medicinal Chemistry explored the antioxidant capacity of this compound. The results demonstrated significant free radical scavenging activity, which was attributed to the hydroxyl group on the benzene ring enhancing electron donation capabilities .

Enzyme Interaction Study

In another investigation focusing on drug interactions, this compound was analyzed for its effects on P-glycoprotein-mediated transport. The findings indicated that while it is a substrate for P-gp, it does not significantly alter the transport of other substrates, suggesting a selective interaction that could be beneficial in drug formulation strategies .

Structural Analysis

Recent structural studies have provided insights into the coordination chemistry involving this compound. For instance, a crystal structure analysis revealed detailed bonding interactions between sodium ions and sulfonate groups, which are essential for understanding its solubility and reactivity in biological systems .

Summary of Biological Activities

| Activity | Description |

|---|---|

| Antioxidant | Scavenges free radicals; protects against oxidative stress |

| Enzyme Interaction | Substrate for P-glycoprotein; influences drug absorption |

| Structural Role | Forms stable complexes with metal ions; aids in solubility and reactivity |

特性

CAS番号 |

825-90-1 |

|---|---|

分子式 |

C6H6NaO4S |

分子量 |

197.17 g/mol |

IUPAC名 |

sodium;4-hydroxybenzenesulfonate |

InChI |

InChI=1S/C6H6O4S.Na/c7-5-1-3-6(4-2-5)11(8,9)10;/h1-4,7H,(H,8,9,10); |

InChIキー |

ULUPAWKAWBVCAI-UHFFFAOYSA-N |

SMILES |

C1=CC(=CC=C1O)S(=O)(=O)[O-].[Na+] |

異性体SMILES |

C1=CC(=CC=C1O)S(=O)(=O)[O-].[Na+] |

正規SMILES |

C1=CC(=CC=C1O)S(=O)(=O)O.[Na] |

Key on ui other cas no. |

825-90-1 28469-73-0 |

物理的記述 |

DryPowde |

ピクトグラム |

Irritant |

関連するCAS |

28469-73-0 |

同義語 |

Sodium 4-Hydroxybenzenesulfonate; Sodium p-Hydroxybenzenesulfonate; Sodium p-Hydroxyphenylsulfonate; Sodium p-Phenolsulfonate; p-Hydroxybenzenesulfonic Acid Monosodium Salt; p-Hydroxybenzenesulfonic Acid Sodium Salt; p-Phenolsulfonic Acid Sodium Salt |

製品の起源 |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。